molecular formula C16H14F3N3O3S B6568355 N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 921802-38-2

N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B6568355
CAS No.: 921802-38-2
M. Wt: 385.4 g/mol
InChI Key: FFJDVVFMYPGVKV-UHFFFAOYSA-N
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Description

N-[4-({[4-(Trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a thiazole-based compound featuring a cyclopropanecarboxamide moiety and a carbamoylmethyl group substituted with a 4-(trifluoromethoxy)phenyl ring. This structure combines a rigid cyclopropane ring with a trifluoromethoxy group, which enhances lipophilicity and metabolic stability. The compound’s synthesis likely involves coupling reactions between cyclopropanecarboxylic acid derivatives and functionalized thiazole intermediates, as suggested by analogous synthetic routes in related studies .

Properties

IUPAC Name

N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c17-16(18,19)25-12-5-3-10(4-6-12)20-13(23)7-11-8-26-15(21-11)22-14(24)9-1-2-9/h3-6,8-9H,1-2,7H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJDVVFMYPGVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that are metabolized by the same enzymes could potentially affect its bioavailability. Additionally, factors such as diet and gut microbiota composition could also influence its absorption and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Cyclopropane vs. Cyclopentane Carboxamide
  • N-{4-[4-(2-Methyl-2-propanyl)phenyl]-1,3-thiazol-2-yl}cyclopentanecarboxamide (): This analog replaces the cyclopropane ring with a cyclopentane carboxamide. The 4-tert-butylphenyl substituent introduces steric hindrance compared to the trifluoromethoxy group in the target compound, which is smaller and more electronegative .
Thiazole Substituent Modifications
  • N-(4-{[(4-Methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 923139-08-6, ):
    The 4-methylphenyl group replaces the trifluoromethoxy substituent. The methyl group is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group. This difference could alter electronic properties and receptor interactions .

Functional Group Variations

Trifluoromethoxy vs. Halogenated or Aromatic Groups
  • N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (): This compound incorporates a benzo[d]thiazole core with additional fluorine atoms and a trifluoromethylphenyl group. The fluorination increases polarity, while the trifluoromethyl group may enhance binding affinity compared to trifluoromethoxy .
  • N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine (): Replaces the cyclopropanecarboxamide with a pyridin-2-amine group.

Pharmacological and Physicochemical Properties

Anticancer Activity
  • Thiazole Hydrazinecarbothioamides ():
    Analogs with hydrazinecarbothioamide groups exhibited IC50 values of 1.61–1.98 µg/mL against HepG-2 cells. The target compound’s trifluoromethoxy group may improve activity due to enhanced lipophilicity and resistance to oxidative metabolism .
Cytotoxicity Assays
  • SRB Assay ():
    The sulforhodamine B (SRB) assay, a common cytotoxicity screening tool, was used in studies of related thiazole derivatives. The target compound’s activity could be evaluated similarly, with lower IC50 values indicating higher potency .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituent Reported Activity/Properties Reference
N-[4-({[4-(Trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide Cyclopropanecarboxamide 4-(Trifluoromethoxy)phenyl Hypothesized enhanced metabolic stability
N-{4-[4-(tert-Butyl)phenyl]-1,3-thiazol-2-yl}cyclopentanecarboxamide Cyclopentanecarboxamide 4-tert-Butylphenyl N/A (structural analog)
N-(4-{[(4-Methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Cyclopropanecarboxamide 4-Methylphenyl N/A (structural analog)
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine Pyridin-2-amine 4'-Fluorobiphenyl Antiproliferative activity

Table 2. Substituent Effects on Properties

Substituent Electronic Effect Lipophilicity (LogP)* Metabolic Stability
Trifluoromethoxy (-OCF₃) Strong electron-withdrawing High High
Methyl (-CH₃) Electron-donating Moderate Moderate
tert-Butyl (-C(CH₃)₃) Steric bulk Very High Moderate
Fluorine (-F) Electron-withdrawing Low to Moderate High

*Estimated using fragment-based methods.

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